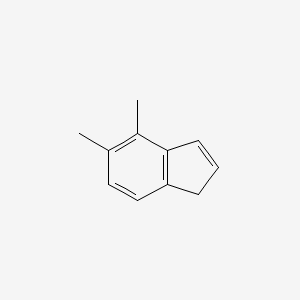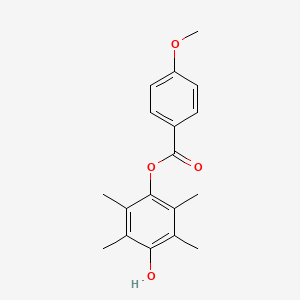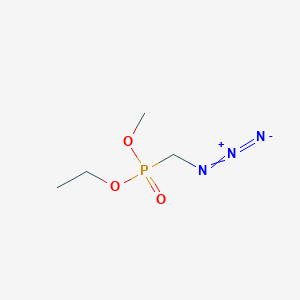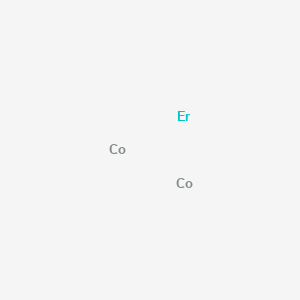
Cobalt;erbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;erbium is a compound that combines the elements cobalt and erbium. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various compounds. Erbium is a rare earth element that is often used in optical materials and has unique magnetic properties. The combination of these two elements results in a compound with interesting physical and chemical properties, making it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt;erbium compounds can be synthesized using various methods, including citrate-gel auto-combustion, sol-gel, and solid-state reactions. One common method involves dissolving cobalt nitrate, ferric nitrate, and erbium nitrate in distilled water, followed by the addition of citric acid and ammonia solution. The mixture is then stirred and heated to form a gel, which is subsequently combusted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. Techniques such as hydrothermal synthesis and chemical vapor deposition may also be employed to produce high-quality materials for specific applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and erbium, as well as the presence of other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include ammonia, hydrogen peroxide, and various acids and bases. Reaction conditions such as temperature, pressure, and pH can significantly affect the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions can yield metallic forms of cobalt and erbium .
Applications De Recherche Scientifique
Cobalt;erbium compounds have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of cobalt;erbium compounds varies depending on their application. In biological systems, these compounds can interact with cellular components, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved often include interactions with DNA, proteins, and other cellular structures . In industrial applications, the magnetic properties of this compound compounds are exploited to enhance the performance of electronic devices .
Comparaison Avec Des Composés Similaires
Cobalt;erbium compounds can be compared with other similar compounds, such as cobalt ferrite and erbium oxide. While cobalt ferrite is known for its high magnetic anisotropy and stability, erbium oxide is valued for its optical properties. This compound compounds combine the advantages of both elements, offering unique magnetic and optical properties that make them suitable for a wide range of applications .
List of Similar Compounds
- Cobalt ferrite (CoFe2O4)
- Erbium oxide (Er2O3)
- Cobalt oxide (Co3O4)
- Erbium fluoride (ErF3)
Propriétés
Numéro CAS |
12017-20-8 |
|---|---|
Formule moléculaire |
Co2Er |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
cobalt;erbium |
InChI |
InChI=1S/2Co.Er |
Clé InChI |
SSJPBVHFSPTTHV-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


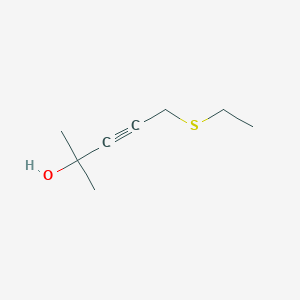
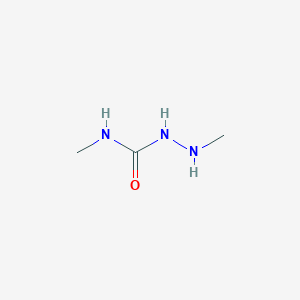
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
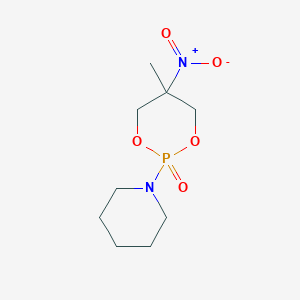

![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

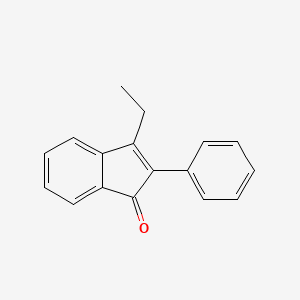

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
